![molecular formula C26H21N3O3S B240922 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of B-cell malignancies.
作用機序
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide is a potent and selective inhibitor of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling and activation of various pathways involved in cell proliferation and survival. Inhibition of BTK by 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide leads to decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has been shown to inhibit BTK phosphorylation and downstream signaling in B-cell malignancies, leading to decreased cell proliferation and increased apoptosis. In addition, 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has been shown to have minimal off-target effects, making it a promising therapeutic agent for B-cell malignancies.
実験室実験の利点と制限
One of the main advantages of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has limited solubility in aqueous solutions, which may pose challenges in formulation and dosing for in vivo studies.
将来の方向性
There are several future directions for research on 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide. One area of interest is the potential use of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide in combination with other targeted therapies for B-cell malignancies. Another area of interest is the development of more soluble formulations of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide for in vivo studies. Additionally, further studies are needed to investigate the long-term safety and efficacy of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide in clinical trials.
合成法
The synthesis of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide involves a multi-step process that starts with the reaction of 3-acetyl-4-methylpyridine with thiourea to form 3-acetyl-4-methylpyridine-2-thione. This intermediate is then reacted with 2-bromo-5-cyanopyridine to form 5-cyano-4-(2-methyl-6-oxo-1,4-dihydropyridin-3-yl)-2-thioxoimidazolidin-1-ylidene) methyl furan-2-carboxylate. The final step involves the reaction of this intermediate with N-phenyl-2-oxo-2-phenylethylamine to form 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide.
科学的研究の応用
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In a study conducted by Tam et al., 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide was found to inhibit BTK phosphorylation and downstream signaling in CLL cells, leading to decreased cell proliferation and increased apoptosis. Similarly, 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide was found to inhibit BTK signaling in MCL cells, leading to decreased cell viability and increased apoptosis.
特性
製品名 |
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide |
---|---|
分子式 |
C26H21N3O3S |
分子量 |
455.5 g/mol |
IUPAC名 |
5-cyano-4-(furan-2-yl)-2-methyl-6-phenacylsulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C26H21N3O3S/c1-17-23(25(31)29-19-11-6-3-7-12-19)24(22-13-8-14-32-22)20(15-27)26(28-17)33-16-21(30)18-9-4-2-5-10-18/h2-14,24,28H,16H2,1H3,(H,29,31) |
InChIキー |
OWAOJVLXMGIXFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。